rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride
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Overview
Description
rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride: is a synthetic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluoromethyl group and the formation of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(2R,3S,4R)-2-(chloromethyl)-3,4-dimethoxypyrrolidine hydrochloride
- rac-(2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine hydrochloride
- rac-(2R,3S,4R)-2-(iodomethyl)-3,4-dimethoxypyrrolidine hydrochloride
Comparison: rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substituents, the fluoromethyl group can influence factors such as lipophilicity, metabolic stability, and reactivity. These differences make it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
2624109-67-5 |
---|---|
Molecular Formula |
C7H15ClFNO2 |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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